Cap-dependent endonuclease-IN-23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cap-dependent endonuclease-IN-23 is a compound known for its inhibitory effects on cap-dependent endonucleases, which are enzymes crucial for the transcription and replication of certain RNA viruses. This compound has garnered attention due to its potential as a broad-spectrum antiviral agent, particularly against influenza viruses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cap-dependent endonuclease-IN-23 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. For instance, the synthesis of similar compounds like baloxavir derivatives involves molecular docking, PAINS-Remover, and SwissADME evaluations to ensure drug-likeness .
Industrial Production Methods
Industrial production of this compound would likely follow similar methodologies used for other antiviral agents. This includes large-scale synthesis in reactors, purification through crystallization or chromatography, and stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cap-dependent endonuclease-IN-23 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds .
Applications De Recherche Scientifique
Cap-dependent endonuclease-IN-23 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting viral replication, particularly in influenza viruses.
Medicine: Explored as a potential antiviral drug for treating influenza and other RNA virus infections.
Industry: Utilized in the development of new antiviral agents and therapeutic strategies
Mécanisme D'action
Cap-dependent endonuclease-IN-23 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the “cap-snatching” process in viral RNA transcription. This inhibition prevents the virus from synthesizing its mRNA, thereby halting its replication. The compound binds to the active site of the enzyme, blocking its catalytic activity and disrupting the viral life cycle .
Comparaison Avec Des Composés Similaires
Similar Compounds
Baloxavir marboxil: Another cap-dependent endonuclease inhibitor used to treat influenza.
Tanshinone I: Identified as a cap-dependent endonuclease inhibitor with broad-spectrum antiviral effects.
Uniqueness
Cap-dependent endonuclease-IN-23 is unique due to its specific binding affinity and inhibitory potency against the cap-dependent endonuclease enzyme. Its structure-activity relationship studies have shown enhanced inhibition compared to other similar compounds, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C26H23F2N3O7 |
---|---|
Poids moléculaire |
527.5 g/mol |
Nom IUPAC |
[(2S,12R)-5,6-difluoro-13-methyl-14,17-dioxo-2-phenyl-9-oxa-1,13,20-triazatetracyclo[10.8.0.03,8.015,20]icosa-3,5,7,15,18-pentaen-16-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C26H23F2N3O7/c1-29-21-9-11-36-20-13-18(28)17(27)12-16(20)22(15-6-4-3-5-7-15)31(21)30-10-8-19(32)24(23(30)25(29)33)37-14-38-26(34)35-2/h3-8,10,12-13,21-22H,9,11,14H2,1-2H3/t21-,22+/m1/s1 |
Clé InChI |
NKFNQBUTOXCBGL-YADHBBJMSA-N |
SMILES isomérique |
CN1[C@H]2CCOC3=CC(=C(C=C3[C@@H](N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F |
SMILES canonique |
CN1C2CCOC3=CC(=C(C=C3C(N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.